7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both fluorine and nitro functional groups. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine and nitro groups in the molecule imparts unique chemical and physical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu4NF) in a solvent like dimethylformamide (DMF) at room temperature . This reaction results in the substitution of the bromine atom with a fluorine atom, yielding the desired compound.
Industrial Production Methods
Industrial production of 7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as Bu4NF in DMF for fluorination.
Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents and conditions used.
Scientific Research Applications
7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.
Biological Studies: It serves as a probe in biological studies to investigate the role of fluorine and nitro groups in biological systems.
Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-2-nitropyridine: Similar structure but lacks the pyrrolo ring.
7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine: Chlorine instead of fluorine.
7-fluoro-3-amino-1H-pyrrolo[2,3-c]pyridine: Amino group instead of nitro group.
Uniqueness
7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to the combination of fluorine and nitro groups, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications and interactions.
Properties
IUPAC Name |
7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-7-6-4(1-2-9-7)5(3-10-6)11(12)13/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTDEVCXUUTWIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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